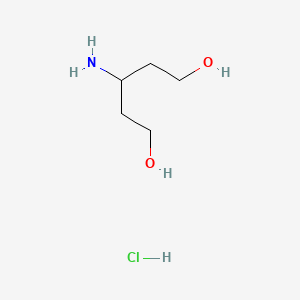
5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tetrahydroisoquinoline core with a propan-2-yloxy substituent at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction. In this method, 1,2,3,4-tetrahydroisoquinoline is reacted with an isopropyl halide in the presence of a palladium catalyst and a suitable ligand. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize the same synthetic routes as described above but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
5-(Propan-2-yloxy)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the propan-2-yloxy substituent and has different chemical properties and applications.
5-(Methoxy)-1,2,3,4-tetrahydroisoquinoline: Contains a methoxy group instead of a propan-2-yloxy group, leading to variations in reactivity and biological activity.
5-(Ethoxy)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an ethoxy group, which may result in different chemical and biological properties.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
5-propan-2-yloxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO/c1-9(2)14-12-5-3-4-10-8-13-7-6-11(10)12/h3-5,9,13H,6-8H2,1-2H3 |
InChIキー |
NELHWAOPKWGWBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC2=C1CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


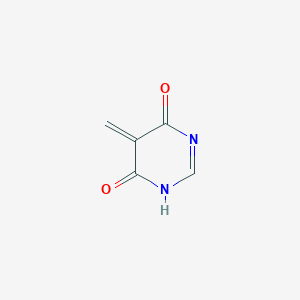
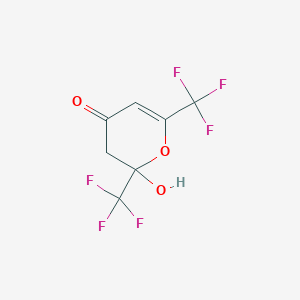
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B12329911.png)
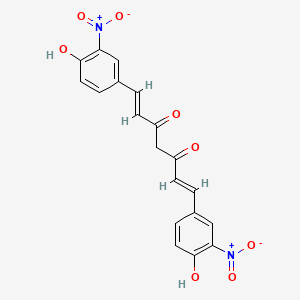
![Benzyl N-[3-(piperazin-1-yl)propyl]carbamate](/img/structure/B12329914.png)
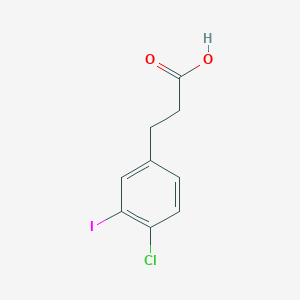
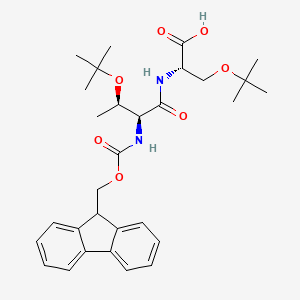
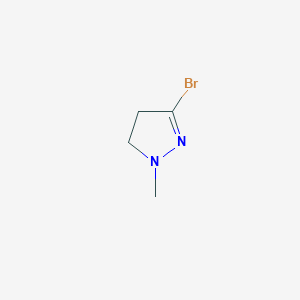
![Decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate](/img/structure/B12329923.png)
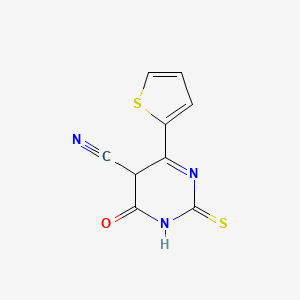
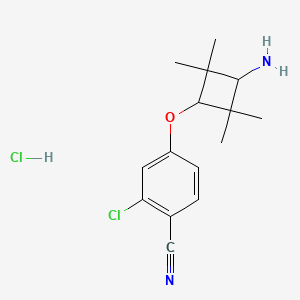

![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12329950.png)
